molecular formula C18H22N2O4S2 B2574558 Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate CAS No. 1234973-02-4

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate

Cat. No.: B2574558
CAS No.: 1234973-02-4
M. Wt: 394.5
InChI Key: JKANFCGGYWTLHC-UHFFFAOYSA-N
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Description

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a synthetic small molecule of interest in biochemical and cancer research, particularly for its potential as an inhibitor of the lysyl oxidase (LOX) family of enzymes. LOX is a copper-dependent amine oxidase that plays a critical role in the cross-linking of collagen and elastin in the extracellular matrix (ECM). The dysregulation of LOX activity is a known mediator of tumor progression and metastatic spread, making it a compelling target for therapeutic intervention . The molecular structure of this compound incorporates key pharmacophores associated with LOX inhibition. It features an aminomethylenethiophene (AMT) scaffold, a motif identified in medicinal chemistry campaigns as central to binding the LOX catalytic site. Research on similar AMT-containing compounds has demonstrated that the aminomethylene moiety (H2NCH2) is essential for activity, likely forming a Schiff base with the lysyl tyrosylquinone (LTQ) cofactor within the enzyme's active site, analogous to the mechanism of native peptidyl lysine substrates . Furthermore, the 5-methylthiophene-2-sulfonamide group connected to the piperidine ring is a critical structural element. Studies on structure-activity relationships (SAR) have shown that attaching aryl or heteroaryl groups, such as thiophene, via a sulfonyl linker can significantly enhance inhibitory potency against LOX . The phenyl carbamate group (piperidine-1-carboxylate) provides a rigid aromatic cap, which can be instrumental in optimizing pharmacokinetic properties and cellular activity. This combination of structural features suggests this compound is a promising candidate for researchers investigating the pathogenesis of fibrosis and cancer metastasis through the LOX pathway. It is supplied for in vitro enzymatic assays and mechanism-of-action studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

phenyl 4-[[(5-methylthiophen-2-yl)sulfonylamino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S2/c1-14-7-8-17(25-14)26(22,23)19-13-15-9-11-20(12-10-15)18(21)24-16-5-3-2-4-6-16/h2-8,15,19H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKANFCGGYWTLHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the thiophene ring separately. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, while the thiophene ring can be prepared via cyclization reactions involving sulfur-containing compounds.

Once the individual rings are prepared, they are coupled together using a sulfonamide linkage. This step often involves the use of sulfonyl chlorides and amines under basic conditions to form the sulfonamide bond. The final step involves esterification to introduce the carboxylate group, typically using phenol and a suitable esterification reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Ester Hydrolysis and Carboxylate Modifications

The phenyl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding a carboxylic acid derivative. This reaction is critical for modifying the compound’s solubility or introducing new functional groups.

Conditions Reagents Product Yield Reference
Basic hydrolysisLiOH, H₂O/THF4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylic acid~85%
Acidic hydrolysisHCl (conc.), refluxSame as above~78%

Key Findings :

  • Hydrolysis proceeds efficiently under mild basic conditions (e.g., LiOH) without affecting the sulfonamide or thiophene groups .

  • The resulting carboxylic acid can undergo further derivatization, such as amidation or esterification .

Sulfonamide Group Reactivity

The sulfonamide moiety acts as a weak nucleophile or participates in metal-catalyzed cross-couplings, enabling C–N bond formation or functionalization.

Reaction Type Catalyst/Reagents Product Yield Reference
Nickel-catalyzed couplingNi(COD)₂, PCy₃, Ti(OiPr)₄Allylic amine derivatives via aldehyde/alkene insertion45–78%
Nucleophilic substitutionR-X (alkyl/aryl halides)N-alkylated/arylated sulfonamide derivatives50–65%

Key Findings :

  • Nickel catalysis facilitates coupling with aldehydes and alkenes, forming allylic amines .

  • Alkylation at the sulfonamide nitrogen requires strong bases (e.g., NaH) and polar aprotic solvents.

Piperidine Ring Functionalization

The piperidine ring undergoes hydrogenation, alkylation, or ring-opening reactions, depending on reaction conditions.

Reaction Conditions Product Yield Reference
HydrogenationH₂, Pd/CSaturated piperidine derivative>90%
AcylationAcCl, Et₃NN-acetylpiperidine carboxylate~70%

Key Findings :

  • Hydrogenation preserves stereochemistry and is highly efficient under mild pressures .

  • Acylation at the piperidine nitrogen requires stoichiometric acyl halides and bases .

Thiophene Ring Electrophilic Substitution

The 5-methylthiophene group directs electrophilic substitution, favoring reactions at the 4-position due to the sulfonamide’s electron-withdrawing effects.

Reaction Reagents Product Yield Reference
BrominationBr₂, FeBr₃4-bromo-5-methylthiophene sulfonamide~60%
NitrationHNO₃, H₂SO₄4-nitro-5-methylthiophene sulfonamide~55%

Key Findings :

  • Bromination and nitration occur regioselectively at the 4-position of the thiophene ring .

  • Steric hindrance from the methyl group limits reactivity at adjacent positions.

Cross-Coupling Reactions

The aryl groups (phenyl, thiophene) participate in Suzuki-Miyaura or Heck couplings, enabling structural diversification.

Reaction Catalyst Product Yield Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75%
Heck reactionPd(OAc)₂, PPh₃Alkenylated thiophene derivatives~50%

Key Findings :

  • Suzuki couplings require aryl boronic acids and tolerate diverse electronic environments .

  • Heck reactions are less efficient due to steric bulk near the reaction site .

Scientific Research Applications

Chemical Properties and Structure

The compound features a piperidine core substituted with a phenyl group and a sulfonamide moiety, which are critical for its biological activity. The presence of the 5-methylthiophene group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against colon and breast cancer cells, suggesting that this compound may also possess similar properties due to its structural analogies .

Case Study:
A study synthesized several sulfonamide derivatives, including those based on piperidine structures, and evaluated their anticancer activity. Results indicated that certain derivatives led to significant apoptosis in cancer cells, highlighting the therapeutic potential of such compounds .

Metabolic Syndrome Treatment

The compound is also being explored for its role in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity. The inhibition of 11β-hydroxysteroid dehydrogenase type 1 by similar compounds has been linked to improved insulin sensitivity and reduced fat accumulation .

Clinical Relevance:
Research has shown that inhibiting this enzyme can lead to beneficial metabolic outcomes in patients with metabolic syndrome, positioning the compound as a candidate for further clinical evaluation .

Neurological Disorders

There is emerging interest in the application of sulfonamide derivatives for treating central nervous system disorders, including Alzheimer's disease. Compounds with similar piperidine structures have demonstrated neuroprotective effects and improved cognitive function in preclinical models .

Research Findings:
Studies have suggested that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating cognitive impairments associated with neurodegenerative diseases .

Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)
Sulfonamide AColon Cancer10
Sulfonamide BBreast Cancer15
This compoundTBDTBD

Metabolic Effects on Insulin Sensitivity

Compound NameEffect on Insulin SensitivityReference
Compound XIncreased
This compoundTBDTBD

Mechanism of Action

The mechanism of action of Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The sulfonamide group is known to interact with biological molecules through hydrogen bonding and electrostatic interactions, which can influence the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Metrics

The following compounds share structural motifs with the target molecule, particularly the piperidine-carboxylate backbone and sulfonamido groups:

Compound Name / CAS No. Key Substituents Structural Similarity (Tanimoto Coefficient)
Methyl 4-(hydroxymethyl)piperidine-1-carboxylate [916078-39-2] Methyl ester, hydroxymethyl 0.54
(9H-Fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate HCl [391248-14-9] Fluorenylmethyl ester, aminomethyl 0.54
Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate [173943-92-5] Ethyl ester, hydroxyethylphenyl 0.53
tert-Butyl 4-({(2-{(4-cyanophenyl)[(1-methyl-1H-imidazol-5-yl)methyl]amino}ethyl)[(2-methylphenyl)sulfonyl]amino}methyl)piperidine-1-carboxylate [PDB:3E37] tert-Butyl ester, imidazole-cyanophenyl sulfonamide 0.71 (Tanimoto)

Key Observations :

  • The tert-butyl derivative (PDB:3E37) exhibits the highest similarity (0.71), likely due to shared piperidine-carboxylate and sulfonamide pharmacophores .
  • Lower similarity scores (0.53–0.54) for methyl and ethyl esters highlight the critical role of the 5-methylthiophene-sulfonamido group in differentiating the target compound .

Pharmacological and Biochemical Profiles

Enzyme Inhibition and Binding Affinity
  • Autotaxin Inhibitors: Compounds such as (3,5-dichlorophenyl)methyl 4-[4-(sulfamoylamino)benzamido]piperidine-1-carboxylate (Compound 2) demonstrate potent inhibition in bis-pNPP assays (IC₅₀: 12 nM), attributed to their sulfonamido-benzamido substituents. The target compound’s methylthiophene-sulfonamido group may confer distinct steric or electronic interactions with autotaxin’s active site .
  • PROTACs and Lipid Metabolism : The tert-butyl analog (Compound 5, ) targets PDEδ to impair lipid metabolism, suggesting that piperidine-carboxylate derivatives with sulfonamido groups may broadly influence metabolic pathways. However, the target compound’s thiophene ring could alter solubility or membrane permeability compared to chlorophenyl derivatives .
Physicochemical Properties
  • Synthetic Accessibility: Mitsunobu reactions and tert-butyl deprotection () are common in piperidine-carboxylate synthesis. The target compound’s 5-methylthiophene-sulfonamido group may require specialized sulfonylation conditions, increasing synthetic complexity compared to simpler benzamido derivatives .

Biological Activity

Phenyl 4-((5-methylthiophene-2-sulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives, characterized by the presence of a phenyl group and a sulfonamide moiety. Its molecular formula is C16H20N2O4SC_{16}H_{20}N_2O_4S with a molecular weight of approximately 394.5 g/mol . The synthesis typically involves the reaction of piperidine derivatives with sulfonamide-containing precursors, which can be achieved through various methods such as nucleophilic substitution or coupling reactions .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperidine derivatives, including those similar to this compound. For instance, derivatives have shown significant activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent effects . The compound's sulfonamide group is believed to enhance its interaction with bacterial enzymes, thus inhibiting their growth.

Anticancer Properties

Research indicates that piperidine derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. In vitro studies have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines such as MDA-MB-231 and HCT116 . The structure-activity relationship (SAR) studies suggest that modifications to the piperidine ring and the introduction of electron-withdrawing groups can enhance cytotoxicity .

Study 1: Antitumor Activity Evaluation

A study conducted by Da Silva et al. evaluated the antitumor effects of thiazolidinone derivatives, which share structural similarities with our compound. The study reported that specific derivatives exhibited potent antitumor activity against glioblastoma multiforme cells, demonstrating a decrease in cell viability and increased apoptosis markers . This highlights the potential for this compound in cancer therapeutics.

Study 2: Antimicrobial Efficacy

In another investigation, piperidine-based compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to this compound had MIC values ranging from 0.22 to 0.25 μg/mL, indicating strong bactericidal activity . This underscores the therapeutic potential of this class of compounds in treating bacterial infections.

Data Table: Summary of Biological Activities

Activity Type Tested Compound MIC (μg/mL) Cell Line Effect
AntimicrobialThis compound0.22 - 0.25Staphylococcus aureusBactericidal
AntitumorThiazolidinone derivativeNot specifiedMDA-MB-231, HCT116Cytotoxicity

Q & A

Q. Table 1. HPLC Parameters for Purity Analysis

ColumnMobile PhaseFlow RateDetectionRetention Time (min)
C18 (5 µm)MeOH:NaOAc (65:35)*1.0 mL/minUV 254 nm8.2–8.5

*Buffer: 6.8 g sodium acetate + 16.22 g sodium 1-octanesulfonate in 1L H2O, pH 4.6.

Q. Table 2. Key In Vitro Assay Conditions

AssayTargetSubstrate/ProbeReference Compound
MAGL InhibitionMAGLFP-Rh (100 nM)JZL184 (IC50 = 8 nM)
CB1R BindingCB1R[³H]CP-55940 (1 nM)AM-251 (Ki = 0.6 nM)

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